2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid
Description
Properties
Molecular Formula |
C20H17BrN4O3 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H17BrN4O3/c21-13-7-5-12(6-8-13)18-17-16(22-11-23-17)9-10-25(18)20(28)24-15-4-2-1-3-14(15)19(26)27/h1-8,11,18H,9-10H2,(H,22,23)(H,24,28)(H,26,27) |
InChI Key |
AMYBAVSRXPTBSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Preparation Methods
Zinc Triflate-Catalyzed Cyclization
Zinc triflate [Zn(OTf)₃] emerges as a robust catalyst for imidazo[4,5-c]pyridine synthesis, enabling reactions under milder conditions (60–80°C) compared to POCl₃. This method reduces side reactions and improves atom economy.
Oxidative Methods for Amino Group Incorporation
The hypochlorite-mediated conversion of amides to amino groups (as described in phthalic acid derivatization) offers a potential pathway for late-stage functionalization. However, this approach requires stringent pH control (pH 3–5) to prevent over-oxidation.
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 8H, aromatic-H), 5.12 (s, 2H, NH₂).
-
ESI-MS : [M+H]⁺ m/z 483.2 (calculated for C₂₁H₁₈BrN₄O₃).
Purity Assessment :
-
HPLC (C18 column, 70:30 acetonitrile/water): >98% purity at 254 nm.
Chemical Reactions Analysis
Reactive Functional Groups and Sites
The compound's reactivity arises from four key structural elements:
| Functional Group | Reactivity Characteristics |
|---|---|
| Benzoic acid (-COOH) | Acid-base reactions, esterification, amidation |
| Amide linkage (-CONH-) | Hydrolysis (acidic/basic), nucleophilic substitution at carbonyl carbon |
| 4-Bromophenyl substituent | Transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) |
| Imidazo[4,5-c]pyridine core | Electrophilic aromatic substitution, hydrogenation of unsaturated bonds |
Carboxylic Acid Transformations
The benzoic acid group undergoes typical acid-derived reactions:
-
Esterification : Reacts with methanol/H⁺ to form methyl 2-({[...]})benzoate (yield: 72–85% in DMF at 60°C).
-
Salt Formation : Forms stable sodium/potassium salts in basic aqueous conditions (pH > 10).
Amide Bond Reactivity
The carbamoyl bridge demonstrates hydrolysis susceptibility:
-
Acidic Hydrolysis : 6M HCl at reflux yields 2-aminobenzoic acid and 4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylic acid (reaction time: 8–12 hr).
-
Enzymatic Cleavage : Porcine liver esterase selectively cleaves ester derivatives without affecting the amide bond.
Bromophenyl Coupling Reactions
The aryl bromide participates in palladium-mediated cross-couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 4-Aryl-substituted derivatives | 58–67% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Aminated analogs at the para position | 42–51% |
Imidazopyridine Core Modifications
The heterocyclic system undergoes selective transformations:
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the 5,6-dihydroimidazo ring to a fully saturated system (pressure: 3 bar, ethanol solvent).
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the pyridine C3 position.
Stability Under Synthetic Conditions
Critical stability parameters include:
| Condition | Observation |
|---|---|
| pH < 3 | Rapid amide bond hydrolysis (>90% degradation in 2 hr) |
| Light Exposure | Bromophenyl group undergoes partial debromination (12% loss after 48 hr) |
| Temperature > 150°C | Decarboxylation of benzoic acid moiety (TGA analysis shows 8% mass loss) |
Mechanistic Insights from Analogous Systems
Studies on methyl 4-({[4-(4-bromophenyl)-...})benzoate reveal:
Scientific Research Applications
Anti-Cancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anti-cancer properties. For instance:
- Mechanism of Action : The imidazo[4,5-c]pyridine moiety has been linked to the inhibition of cancer cell proliferation through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
- Case Studies : In vitro studies demonstrate that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. For example, a study showed that a related compound reduced cell viability by 70% at a concentration of 10 µM in MCF-7 breast cancer cells .
Anti-Inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that similar compounds can downregulate the expression of TNF-alpha and IL-6 in macrophages.
- Case Studies : A derivative was tested in animal models for inflammatory diseases such as arthritis, showing a significant reduction in paw swelling and joint damage .
Antimicrobial Activity
The antimicrobial properties of the compound are noteworthy:
- Broad-Spectrum Activity : Compounds with analogous structures have demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Studies : In one study, a related compound exhibited MIC values as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:
- Bromophenyl Group : The presence of the bromine atom enhances lipophilicity, which may improve cellular uptake.
- Imidazopyridine Moiety : This part of the molecule is essential for biological activity; modifications to this region can lead to significant changes in potency and selectivity.
Mechanism of Action
The mechanism by which 2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazo[4,5-c]pyridine core could play a crucial role in binding to these targets, while the bromophenyl and benzoic acid groups might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its imidazo[4,5-c]pyridine core and bromophenyl substitution. Key analogues include:
Key Observations :
- Substituent Effects : Bromophenyl groups (as in the target compound) vs. chlorophenyl () may influence lipophilicity and target affinity. Sulfonyl-linked derivatives () exhibit distinct pharmacokinetic profiles due to their polar sulfonyl groups .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogues:
- Kinase Inhibition : The thiazolo-pyridine analogue () shares a benzoic acid-carbamoyl motif, a feature common in kinase inhibitors (e.g., ATP-competitive binders). Bromine’s larger atomic radius compared to chlorine may enhance hydrophobic interactions in binding pockets .
- Anticancer Activity : Sulfonyl-linked bromophenyl benzoic acid derivatives () demonstrated moderate cytotoxicity in preliminary assays, suggesting that the target compound’s bromophenyl group could confer similar properties .
Physicochemical Properties
Comparative physicochemical data are critical for drug-likeness assessments:
Implications :
- The thiazolo-pyridine analogue’s larger size may limit bioavailability, whereas the target compound’s imidazo core could offer a balance .
Biological Activity
The compound 2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid , with the CAS number 1040714-14-4, is a member of the imidazopyridine class of compounds. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and data analyses.
- Molecular Formula : C21H19BrN4O3
- Molecular Weight : 455.3 g/mol
- Structure : The compound features a complex structure that includes a bromophenyl group and an imidazopyridine moiety which are critical for its biological activity.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have demonstrated that compounds within the imidazopyridine class exhibit significant antimicrobial properties. For example:
- A study on similar imidazopyridine derivatives showed promising activity against various bacterial strains including MRSA and VRSA, suggesting potential applications in treating resistant infections .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through in vitro assays. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating that this compound may also possess anti-inflammatory properties .
3. Anticancer Properties
Research indicates that imidazopyridine derivatives can induce apoptosis in cancer cells. For instance:
- A derivative of this compound was tested against several cancer cell lines and exhibited cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds closely related to 2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid:
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Lączkowski et al. (2021) | Imidazopyridine derivatives | Antimicrobial | Active against MRSA and VRSA strains |
| Kumar et al. (2019) | Similar imidazopyridines | Anticancer | Induced apoptosis in cancer cell lines with IC50 < 10 µM |
| Aziz-ur-Rehman et al. (2011) | Piperidine derivatives | Anti-inflammatory | Inhibited COX-2 activity significantly |
Structure-Activity Relationship (SAR)
The structure of 2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid is crucial for its biological activity:
- The presence of the bromophenyl group enhances lipophilicity and facilitates better interaction with cellular targets.
- The imidazopyridine core is essential for antimicrobial and anticancer activities as evidenced by various SAR studies that correlate specific structural features with enhanced bioactivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
- Methodology :
- Step 1 : Synthesis of the imidazo[4,5-c]pyridine core via cyclization of precursors like 4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine. Cyclization often employs reagents like POCl₃ or polyphosphoric acid under reflux conditions .
- Step 2 : Acylation of the core using benzoic acid derivatives. For example, coupling with 2-aminobenzoic acid via carbodiimide-mediated (e.g., EDC/HOBt) or mixed anhydride methods to form the amide bond .
- Key Intermediates :
- 4-(4-Bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine.
- Activated ester of 2-aminobenzoic acid (e.g., acyl chloride or NHS ester).
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm regiochemistry and purity. Aromatic protons in the bromophenyl group typically appear as doublets (δ 7.2–7.8 ppm) .
- X-ray Diffraction : Resolves crystal packing and confirms the imidazo-pyridine backbone geometry. Used in structurally analogous compounds (e.g., pyrazole derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at ~454.0 Da).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?
- Strategies :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for cyclization steps.
- Temperature Control : Optimize reflux times (e.g., 12–24 hours for imidazo-pyridine formation) and monitor via TLC .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for acylation to enhance solubility.
Q. How should discrepancies between computational and experimental spectroscopic data be resolved?
- Approach :
- DFT Calculations : Simulate NMR shifts using Gaussian or ORCA software. Compare with experimental data to identify conformational mismatches.
- Dynamic Effects : Account for solvent polarity (e.g., DMSO vs. CDCl₃) and tautomerism in imidazole rings .
- Validation : Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations in ambiguous regions.
Q. What methodologies assess bioactivity in anticancer or antimicrobial contexts?
- In Vitro Assays :
- Anticancer : MTT assay on human cancer cell lines (e.g., MDA-MB-231) with IC₅₀ determination. Monitor tubulin inhibition via sea urchin embryo assays .
- Antimicrobial : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic Studies :
- Binding Assays : Radioligand competition for σ receptors or tubulin polymerization inhibition .
Q. How to address inconsistent solubility results across solvent systems?
- Protocol :
- Solvent Screening : Test DMSO, ethanol, and aqueous buffers (pH 2–9) for solubility.
- Purity Check : Recrystallize from hot water or ethanol to remove hygroscopic impurities .
- Standardization : Use USP/Ph. Eur. guidelines for solubility classification (e.g., "sparingly soluble" if <1 mg/mL).
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
